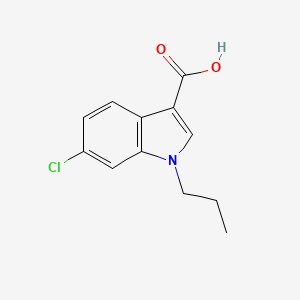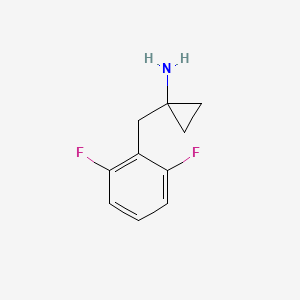
(S)-ethyl 3,4-dihydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethyl 3,4-dihydroxybutanoate, also known as ethyl (S)-3,4-dihydroxybutyrate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential as a chiral building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-ethyl 3,4-dihydroxybutanoate can be synthesized through various methods. One common approach involves the oxidation of D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent . The reaction is typically carried out at temperatures between 25°C and 80°C, maintaining a low concentration of base and oxidizing agent in the reaction mixture . Upon acidification, the 3-hydroxylactone is produced, which can then be esterified to form 3,4-dihydroxybutanoic acid ethyl ester .
Industrial Production Methods
Industrial production methods for 3,4-dihydroxybutanoic acid ethyl ester often involve the use of carbohydrate substrates. An improved process for the synthesis of protected esters of (S)-3,4-dihydroxybutanoic acid includes the use of cyclic orthoesters and 3-hydroxybutyrolactone in a one-pot process . This method is advantageous due to its efficiency and scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
(S)-ethyl 3,4-dihydroxybutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxybutanoic acid ethyl ester involves its role as a substrate in various enzymatic reactions. The compound undergoes nucleophilic acyl substitution reactions, where the ester group is replaced by nucleophiles, forming tetrahedral intermediates . These reactions are crucial in the synthesis of complex molecules and pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
®-(S)-ethyl 3,4-dihydroxybutanoate: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
3-Hydroxybutyric acid: A related compound used in metabolic studies and as a precursor in organic synthesis.
3-Hydroxybutyrolactone: Another related compound used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
(S)-ethyl 3,4-dihydroxybutanoate is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
ethyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
Clave InChI |
VKYSMCMNKCLRND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8500724.png)





![1-[(3,4-Dichlorophenyl)methyl]-6,7-difluoro-4-methylquinolin-2(1H)-one](/img/structure/B8500774.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-4-yl)-phenyl]-4-phenyl-piperidine](/img/structure/B8500776.png)




![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
